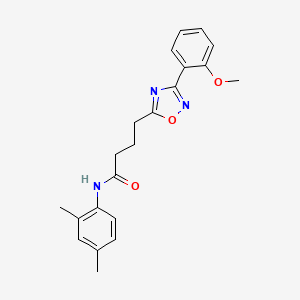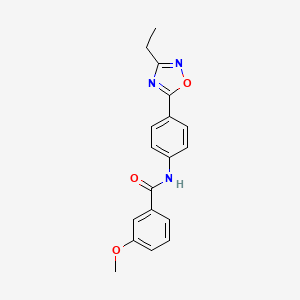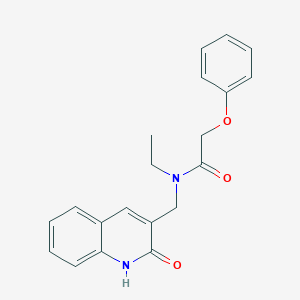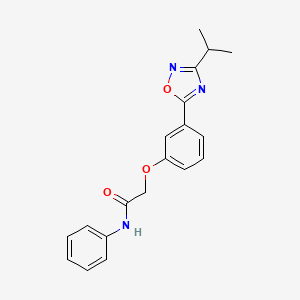
N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. It is believed to activate the immune system, leading to the production of cytokines and chemokines that induce tumor necrosis. This compound has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which can lead to inflammation and immune system activation. This compound has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which can make it difficult to study its effects over time. Additionally, this compound has been shown to have limited efficacy in some cancer types, which can limit its potential clinical application.
Zukünftige Richtungen
There are several future directions for N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide research. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in combination with other anti-angiogenic agents, which could enhance its anti-tumor activity. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify biomarkers that could predict patient response to treatment.
Synthesemethoden
N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multi-step process involving the reaction of 2,4-dimethylphenylhydrazine with ethyl 2-bromoacetate to form the hydrazide intermediate. The intermediate is then reacted with 2-methoxybenzoyl chloride to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with butanoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This compound has been shown to induce tumor necrosis and inhibit tumor angiogenesis, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-11-12-17(15(2)13-14)22-19(25)9-6-10-20-23-21(24-27-20)16-7-4-5-8-18(16)26-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHPRILXMVRNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)



![2-ethoxy-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7717420.png)
![N-(2,4-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717434.png)


